2-(4-Methoxyphenoxy)propanoic acid
Overview
Description
2-(4-Methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C10H12O4. It is known for its role as a sweetness inhibitor, particularly in the form of its sodium salt. This compound has been studied for its ability to selectively inhibit the perception of sweetness in various sweeteners, making it a valuable tool in food science and sensory research .
Mechanism of Action
Target of Action
The primary target of 2-(4-Methoxyphenoxy)propanoic acid, also known as Na-PMP, is the sweet taste receptor . This receptor is responsible for the perception of sweetness in humans .
Mode of Action
Na-PMP acts as a competitive inhibitor of the sweet taste receptor . It binds to the receptor and blocks the activation by natural and synthetic sweeteners . This competitive inhibition reduces the perception of sweetness, providing evidence for the existence of receptor subtypes .
Biochemical Pathways
It’s known that the compound interacts with the sweet taste receptor, which is involved in various signal transduction mechanisms . The inhibition of these receptors by Na-PMP affects the perception of sweetness, suggesting a complex interplay of biochemical pathways.
Result of Action
Na-PMP effectively inhibits the sweetness response of all tested stimuli, reducing both sweetness intensity and persistence . It specifically targets the sweet taste, with no reduction in bitterness intensity or persistence observed at the concentrations employed in studies .
Action Environment
The action of Na-PMP can be influenced by environmental factors such as the presence of other sweeteners. For example, when mixed with certain sweeteners, there was little reduction in sweetness intensity . Furthermore, pre-rinsing with Na-PMP both inhibited and enhanced sweetness, with the greatest enhancements found for certain sweeteners . This suggests that the compound’s action, efficacy, and stability can be influenced by its environment.
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenoxy)propanoic acid plays a significant role in biochemical reactions, particularly in the perception of sweetness. It is reported to exert its suppressive effect on sweet taste by a competitive mechanism . This compound interacts with sweet taste receptors, reducing the intensity of sweetness of various sweeteners .
Cellular Effects
The cellular effects of this compound are primarily related to its influence on taste perception. It has been found to be an effective inhibitor of the sweetness response, reducing both sweetness intensity and persistence
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with sweet taste receptors. It acts as a selective competitive inhibitor of sweet taste . The finding that pre-treatment can produce enhancement may be due to sensitization of sweetener receptors by this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to significantly block sweetness intensity for a range of sweeteners
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methoxyphenoxy)propanoic acid can be synthesized through the reaction of methoxyphenol with methyl 2-chloropropionate in the presence of sodium hydroxide and a catalyst. The reaction typically takes place in an aqueous medium .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route, utilizing methoxyphenol and methyl 2-chloropropionate as raw materials. Sodium hydroxide and a suitable catalyst are used to facilitate the reaction, with water serving as the solvent .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(4-Methoxyphenoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on taste perception, particularly its ability to inhibit sweetness.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating taste perception in patients with taste disorders.
Industry: It is used in the food industry to control sweetness levels in various products, enhancing the sensory experience for consumers .
Comparison with Similar Compounds
Similar Compounds
Lactisole: Another sweetness inhibitor with a similar 2-phenoxypropionic acid skeleton.
2,4-Dichlorophenoxypropionic acid (2,4-DP): Shares a similar molecular structure and exhibits higher inhibitory potency than lactisole.
Uniqueness
2-(4-Methoxyphenoxy)propanoic acid is unique in its selective inhibition of sweetness without affecting other taste modalities like bitterness. This specificity makes it a valuable tool in sensory research and food science .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEKOFWWHVOKQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864442 | |
Record name | 2-(4-Methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-2-(4-Methoxyphenoxy)propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13794-15-5, 4276-74-8 | |
Record name | 2-(4-Methoxyphenoxy)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13794-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenoxy)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013794155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13794-15-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-METHOXYPHENOXY)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K573UZ6O8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (S)-2-(4-Methoxyphenoxy)propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65 - 66 °C | |
Record name | (S)-2-(4-Methoxyphenoxy)propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Methoxyphenoxy)propanoic acid interact with taste receptors to inhibit sweetness perception?
A1: While the exact mechanism of action is still under investigation, research suggests that this compound acts as a selective competitive inhibitor of sweet taste receptors. [] This means it likely competes with sweet-tasting molecules for binding sites on these receptors. By binding to the receptors without activating them, it effectively blocks the signal transduction pathway responsible for perceiving sweetness. []
Q2: Does this compound influence the perception of other taste modalities, particularly bitterness?
A3: Research suggests that this compound exhibits specificity towards sweet taste inhibition. Studies using bitter-sweet stimuli demonstrated a reduction in perceived sweetness without affecting bitterness intensity or persistence. [] This finding supports the existence of distinct receptor sites or mechanisms for sweet and bitter taste perception. []
Q3: Are there regional differences in the mouth regarding the sweetness suppression effects of this compound?
A4: Interestingly, studies have observed regional variations in sweetness suppression by this compound. [] While sweetness suppression was observed in all stimulated areas of the mouth (anterior tongue, posterior tongue, and whole mouth), the posterior tongue exhibited significantly higher sweetness ratings compared to the anterior tongue when stimulated with aspartame in the presence of this compound. [] This difference was not observed with sucrose, suggesting potential variations in receptor distribution or mechanisms of taste perception across different areas of the tongue. []
Q4: What are the potential applications of this compound in the food industry?
A4: The selective sweetness modulation properties of this compound hold significant potential for various food applications:
- Sugar Reduction: It can be incorporated into food products to reduce sugar content while maintaining desired sweetness levels, addressing concerns related to calorie intake and sugar-related health issues. []
- Shelf-Life Extension: Studies have shown that this compound can contribute to improved shelf life and texture in baked goods, potentially due to its interaction with starch and other components. []
Q5: What is the enantiomeric composition of this compound found in natural sources like roasted coffee beans?
A6: Research has identified the presence of this compound in roasted coffee beans. [, ] Chiral high-performance liquid chromatography analysis of its methyl esters revealed the presence of both enantiomers, indicating that it exists as a racemic mixture in this natural source. []
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